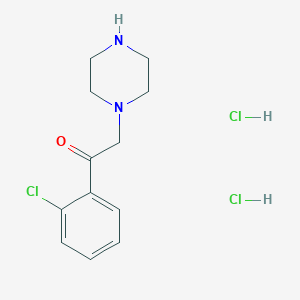![molecular formula C9H11ClF3NO B1454024 Clorhidrato de 2-[4-(trifluorometoxi)fenil]etan-1-amina CAS No. 199678-23-4](/img/structure/B1454024.png)
Clorhidrato de 2-[4-(trifluorometoxi)fenil]etan-1-amina
Descripción general
Descripción
2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H11ClF3NO and its molecular weight is 241.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioquímica
Clorhidrato de 2-[4-(trifluorometoxi)fenil]etan-1-amina: se utiliza en bioquímica para la investigación de proteómica. La proteómica implica el estudio a gran escala de proteínas, particularmente sus estructuras y funciones. Este compuesto sirve como una herramienta bioquímica que puede ayudar en la identificación y cuantificación de proteínas dentro de una mezcla compleja, ayudando a comprender los procesos celulares a nivel molecular .
Farmacología
En farmacología, este compuesto tiene aplicaciones potenciales en el desarrollo de fármacos. Su estructura podría utilizarse como un precursor o un intermedio en la síntesis de agentes farmacéuticos. El grupo trifluorometoxi, en particular, es conocido por su capacidad para mejorar la estabilidad metabólica de las moléculas terapéuticas, lo que hace que este compuesto sea valioso para la investigación en química medicinal .
Química orgánica
Los químicos orgánicos pueden emplear This compound como un bloque de construcción para sintetizar compuestos orgánicos más complejos. Su anillo fenilo proporciona un marco estable para las reacciones, mientras que el grupo amina puede actuar como un nucleófilo o un ligando en varias transformaciones orgánicas .
Química analítica
Este compuesto se puede utilizar en química analítica como un estándar o reactivo. Podría participar en el desarrollo de métodos analíticos para detectar o cuantificar estructuras similares en mezclas. Su grupo trifluorometoxi único podría ser una entidad clave para la identificación espectroscópica, como en RMN o espectrometría de masas .
Ciencias ambientales
En ciencias ambientales, This compound podría estudiarse por su destino y comportamiento ambiental. Los investigadores podrían investigar su biodegradación, persistencia y potencial bioacumulación para evaluar su impacto ambiental y seguridad .
Ciencia de materiales
Por último, en la ciencia de los materiales, este compuesto podría explorarse por sus propiedades cuando se incorpora en nuevos materiales. Por ejemplo, podría usarse para modificar las propiedades de la superficie de los materiales o como componente en dispositivos electrónicos orgánicos debido a sus propiedades eléctricas conferidas por el sistema aromático y el grupo trifluorometoxi que atrae electrones .
Propiedades
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13;/h1-4H,5-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEARFVMJSOXMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

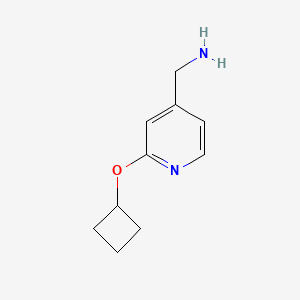
![3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B1453945.png)
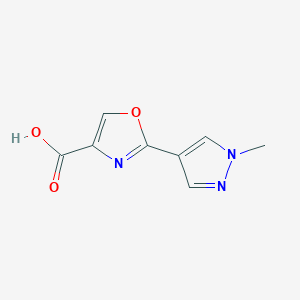
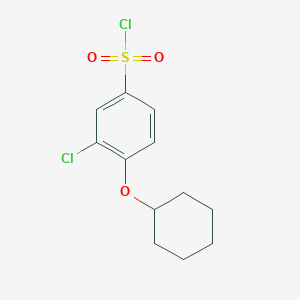
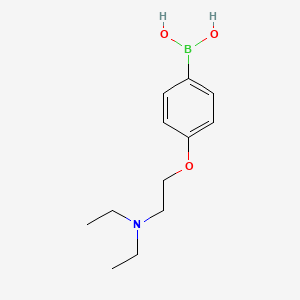
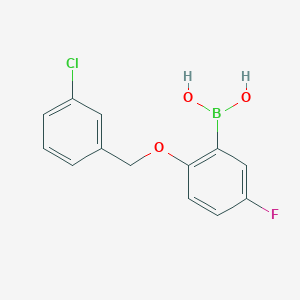
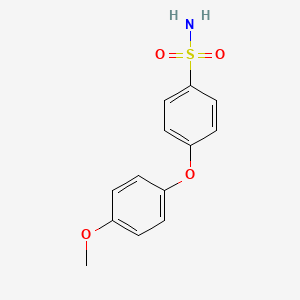

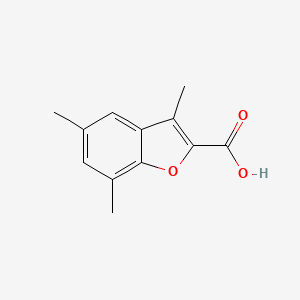
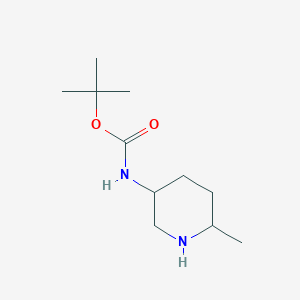

![[4-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1453958.png)
